N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Catalog No.
S2745636
CAS No.
942001-20-9
M.F
C25H23N3O2
M. Wt
397.478
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-...

CAS Number

942001-20-9

Product Name

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Molecular Formula

C25H23N3O2

Molecular Weight

397.478

InChI

InChI=1S/C25H23N3O2/c1-17-10-9-15-22-26-18(2)24(25(30)28(17)22)27-23(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29)

InChI Key

SVBFNBMZOUNAKN-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C

solubility

not available

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core. This compound features a pyrimidine ring fused with a pyridine ring and is substituted at the 2 and 6 positions with methyl groups. The amide functional group is attached to a diphenylpropanamide moiety, contributing to its potential biological activity and utility in medicinal chemistry.

Typical of amides and heterocyclic compounds. Some notable reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The nitrogen in the pyrido[1,2-a]pyrimidine ring can participate in electrophilic substitution reactions.
  • Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Research indicates that compounds related to N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains.
  • Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties.
  • Cytotoxic Activity: Studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapeutics.

The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide can be achieved through several methods:

  • Condensation Reaction: The pyrido[1,2-a]pyrimidine derivative can be synthesized by condensing appropriate precursors under acidic conditions.
  • Amidation: The final compound can be formed by reacting the pyrido[1,2-a]pyrimidine with 3,3-diphenylpropanoyl chloride or an equivalent acid derivative in the presence of a base.
  • One-Pot Synthesis: A multi-component reaction approach can also be employed where all reactants are combined in one reaction vessel.

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting microbial infections or inflammatory diseases.
  • Research: In studies focused on the synthesis of novel heterocyclic compounds with desired biological activities.

Several compounds share structural similarities with N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-onePyrido-pyrimidine coreAntimicrobial
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivativesSimilar heterocyclic structureAnti-inflammatory
2-(2,6-Dimethyl) derivativesSubstituted at similar positionsCytotoxic effects

Uniqueness

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide stands out due to its specific diphenylpropanamide substitution which may enhance its biological activity compared to simpler derivatives. Its complex structure may also contribute to unique interactions with biological targets that other similar compounds do not exhibit.

This detailed exploration highlights the significance of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide in chemical research and potential medicinal applications.

XLogP3

3.8

Dates

Last modified: 08-16-2023

Explore Compound Types